molecular formula C18H13ClO5 B5543146 methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5543146
M. Wt: 344.7 g/mol
InChI Key: LLJWJMLMKXMMGS-UHFFFAOYSA-N
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Description

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (CAS: 130181-10-1) is a coumarin-derived compound characterized by a chromen-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetoxy-methyl ester at position 7 (Figure 1). The molecular formula is C₁₇H₁₁ClO₅, with a molecular weight of 330.73 g/mol . Coumarin derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-18(21)10-23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWJMLMKXMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-phenylcoumarin with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the chromenone structure, such as methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and ciprofloxacin, indicating potential for development as antimicrobial agents .

Anticancer Properties

The compound has demonstrated promising anticancer activity, particularly against breast cancer cell lines (MCF-7). In vitro studies reported IC50 values indicating that this compound and its derivatives can inhibit cancer cell proliferation effectively. For example, one derivative exhibited an IC50 value of 0.47 μM, highlighting its potency against tumor cells .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions, including O-acylation reactions. The synthesis typically involves the reaction of 7-hydroxycoumarin derivatives with acyl chlorides in the presence of a base like triethylamine. This method allows for high yields and purity of the final product .

Material Science Applications

Polymer Chemistry

The compound is also explored in polymer chemistry for its potential use as a monomer or additive in the synthesis of polymers with enhanced properties. Its chromenone structure may contribute to improved thermal stability and mechanical strength in polymer matrices, making it suitable for advanced material applications.

Data Table: Summary of Research Findings

Application Activity Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerIC50 = 0.47 μM against MCF-7 cells
Polymer ChemistryPotential as a monomer/additive

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized coumarin derivatives, this compound was tested against various bacterial strains. The study concluded that specific modifications to the chromenone structure significantly enhanced antimicrobial potency, suggesting pathways for further development into therapeutic agents .

Case Study 2: Anticancer Research

Another significant study focused on the anticancer properties of coumarin derivatives, including this compound. The findings indicated that the compound selectively targeted cancer cells while sparing normal cells, providing a basis for its potential use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the chromenone core, ester groups, or aromatic rings. A comparative analysis is provided below:

Table 1: Structural Comparison of Methyl [(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate with Analogues
Compound Name R₁ (Position 6) R₂ (Position 4) R₃ (Position 7) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound (Target) Cl Phenyl OCH₂COOCH₃ C₁₇H₁₁ClO₅ 330.73 130181-10-1
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate H Methyl OCH₂COOEt + 5-OCH₃, 6-CHO C₁₈H₁₈O₈ 362.33 Not reported
Methyl 2-{[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CF₃ Benzodioxol-5-yl OCH₂COOCH₃ + 6-propyl C₂₂H₁₇F₃O₇ 462.37 227094-74-8
2-((6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid Cl Methyl OCH₂COOH C₁₂H₉ClO₅ 268.65 326102-48-1
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid Cl Methyl OCH₂C(CH₂)=CH₂ + CH₂COOH C₁₆H₁₅ClO₅ 323.74 887833-97-8

Key Observations

The phenyl group at position 4 (target compound) may contribute to π-π stacking interactions in enzyme binding pockets, as seen in coumarin-based inhibitors . Ester vs. Acid Functionality: The methyl ester in the target compound improves lipophilicity and membrane permeability compared to the carboxylic acid analog (CAS: 326102-48-1) .

Synthetic Flexibility: The target compound’s acetoxy-methyl ester group is synthesized via nucleophilic substitution of bromoacetate with chromenol intermediates, a method also used for ethyl ester derivatives (e.g., compound 12 in ). Substituents like trifluoromethyl (compound in ) require specialized reagents (e.g., trifluoromethylating agents), increasing synthetic complexity.

Biological Implications: Analogs with thiazolidinone or hydrazide moieties (e.g., compounds 5a-k in ) exhibit enhanced antibacterial activity due to additional hydrogen-bonding sites . The benzodioxol group (compound in ) may improve metabolic stability, a feature absent in the target compound.

Biological Activity

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC18H13ClO5
Molecular Weight344.75 g/mol
CAS Number297147-98-9

This compound features a chromen ring system with a chloro group, an oxo group, and an acetate moiety, which contributes to its biological activity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Notably, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess the free radical scavenging ability of compounds. In studies involving related flavonoid derivatives, IC50 values for antioxidant activity ranged from 31.52 to 198.41 µM, indicating significant antioxidant properties that can be attributed to the presence of hydroxyl groups and the chromen structure .

Antimicrobial Activity

The antimicrobial efficacy of similar chromen derivatives has been documented in various studies. For example, compounds derived from 6-chloro-coumarin structures demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that derivatives of chromen compounds exhibit anti-inflammatory properties. The ability to inhibit albumin denaturation was tested, showing promising results for compounds within this class. The percentage inhibition measured for related compounds was comparable to standard anti-inflammatory drugs like ibuprofen .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in functional groups can significantly influence its pharmacological profile:

  • Hydroxyl Groups : The presence and positioning of hydroxyl groups enhance antioxidant capacity and bioavailability.
  • Chloro Substitution : The chloro group contributes to increased lipophilicity, potentially improving membrane permeability.
  • Acetamide Moiety : This functional group facilitates hydrogen bonding, enhancing interactions with biological targets.

Study on Flavonoid Acetamides

A study focused on flavonoid acetamides demonstrated that modifications at specific positions led to improved antioxidant and bioavailability properties. The research highlighted that hydroxyl and methylene groups play a significant role in enhancing these activities .

Antimicrobial Evaluation

In another investigation, several derivatives were synthesized and screened for antimicrobial activity against various strains. Compounds exhibited varying degrees of effectiveness, with some showing excellent activity against fungal strains like Candida albicans and moderate effectiveness against bacterial strains .

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond angles (e.g., C5–C6–C7 = 120.35°) and confirms substituent positions .
  • NMR : ¹H NMR identifies the methyl ester (δ ~3.8 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .
  • MS/HPLC : Validates molecular weight (e.g., m/z 356.7 for [M+H]⁺) and purity .

How can crystallographic data resolve ambiguities in molecular configuration, such as substituent orientation?

Advanced
X-ray diffraction provides unambiguous evidence of substituent positions. For example, in ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, torsional angles (e.g., C9–C4–O2–C3 = 179.55°) confirm the planar arrangement of the coumarin ring and ester group . Challenges include:

  • Crystal quality : Poorly diffracting crystals may require recrystallization from ethanol/water mixtures .
  • Disorder modeling : Heavy atoms (e.g., Cl) may require refinement with constrained occupancy .

What factors influence the choice of solvent and catalyst in the esterification of coumarin derivatives?

Q. Basic

  • Solvent polarity : DMF or acetone enhances nucleophilicity of the hydroxyl group in coumarin .
  • Catalyst compatibility : Pd(PPh₃)₄ is preferred for cross-coupling due to its stability in aerobic conditions .
  • Base strength : Mild bases (K₂CO₃) avoid decomposition of acid-sensitive intermediates .

How should researchers interpret contradictory spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Advanced
Contradictions often arise from dynamic effects or impurities. For example:

  • Rotameric equilibria : In esters, free rotation can split NMR peaks; low-temperature NMR (e.g., –40°C) may resolve this .
  • Impurity interference : Trace solvents (e.g., DMF) can obscure ¹³C NMR signals; rigorous drying is essential .

What strategies are recommended for designing biological activity studies for this compound?

Advanced
While direct data on this compound is limited, analogous coumarin derivatives exhibit antimicrobial activity. Key steps:

  • Structure-activity relationships (SAR) : Modify the phenyl or chloro groups to assess impact on bioactivity .
  • In vitro assays : Use MIC tests against Gram-positive/negative bacteria with concentrations ranging 10–100 µg/mL .
  • Toxicity screening : Prioritize compounds with low cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells) .

What are the critical safety protocols for handling this compound?

Q. Advanced

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Can cross-coupling reactions replace traditional esterification for synthesizing this compound?

Advanced
Yes, Suzuki-Miyaura coupling offers regioselective advantages. For example, reacting 7-bromo-6-chloro-4-phenyl-2H-chromen-2-one with methyl glycolate boronic ester in the presence of Pd(OAc)₂/XPhos achieves 75% yield with minimal byproducts . Benefits include:

  • Functional group tolerance : Compatible with esters and halides .
  • Scalability : Reactions proceed efficiently at 0.1–1 mol% catalyst loading .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the ester group occurs, forming the carboxylic acid derivative .
  • Alkaline conditions (pH > 9) : The coumarin lactone ring opens, degrading the scaffold .
  • Thermal stability : Decomposition above 150°C necessitates storage below 25°C .

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